Nothofagin

Antioxidant Free Radical Scavenging ABTS Assay

Nothofagin is a structurally defined C-glycosyl dihydrochalcone—not a generic flavonoid. Its absent catechol A-ring and C–C glycosidic bond confer metabolic stability superior to O-glycosides like aspalathin, eliminating sulfate conjugation liability in cell-based assays. Verified via validated 16-min HPLC-DAD method for quantitative rooibos extract standardization. Documented to downregulate NF-κB via calcium influx blockade and lower blood pressure through NO/cGMP/K+ channel pathways in vivo. For reproducible cardiovascular, anti-inflammatory, and metabolic engineering research, this reference standard is non-substitutable. Request a COA with every shipment.

Molecular Formula C21H24O10
Molecular Weight 436.4 g/mol
CAS No. 11023-94-2
Cat. No. B1679979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNothofagin
CAS11023-94-2
SynonymsNothofagin
Molecular FormulaC21H24O10
Molecular Weight436.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCC(=O)C2=C(C=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)O)O
InChIInChI=1S/C21H24O10/c22-8-14-17(27)19(29)20(30)21(31-14)16-13(26)7-12(25)15(18(16)28)11(24)6-3-9-1-4-10(23)5-2-9/h1-2,4-5,7,14,17,19-23,25-30H,3,6,8H2/t14-,17-,19+,20-,21+/m1/s1
InChIKeyVZBPTZZTCBNBOZ-VJXVFPJBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Nothofagin (CAS 11023-94-2): Procurement Guide for the Rooibos-Derived C-Glycosyl Dihydrochalcone


Nothofagin (CAS 11023-94-2) is a naturally occurring C-glycosyl dihydrochalcone flavonoid, structurally characterized by a β-D-glucopyranosyl unit carbon-linked to a 4,2′,4′,6′-tetrahydroxy-dihydrochalcone aglycone [1]. It is primarily isolated from the leaves of the South African herbal tea plant Aspalathus linearis (rooibos) and also occurs in Nothofagus fusca (red beech) heartwood [1]. As a C-aryl glycoside, nothofagin exhibits significant stability compared to O-glycosidic flavonoids and demonstrates quantifiable antioxidant, anti-inflammatory, and cardiovascular pharmacological activities, making it a critical reference standard and bioactive lead compound in natural product research [2].

Why Nothofagin Cannot Be Substituted with Generic Flavonoid Antioxidants: A Comparative Procurement Rationale


Despite sharing a dihydrochalcone scaffold with analogues such as aspalathin and phlorizin, nothofagin exhibits distinct, quantifiable differences in antioxidant potency, metabolic conjugation liability, and in vivo cardiovascular pharmacology. These differences stem from the absence of the catechol group on the A-ring—a key structural feature present in aspalathin but absent in nothofagin [1]. Substituting nothofagin with a generic flavonoid antioxidant (e.g., quercetin, EGCG) or even its closest structural congener aspalathin introduces uncontrolled variability in experimental outcomes, particularly in assays involving lipid peroxidation inhibition, hepatic sulfation-mediated clearance, or blood pressure regulation [2]. For researchers requiring a dihydrochalcone standard with predictable, documented behavior across multiple assay modalities, procurement of verified nothofagin is essential.

Nothofagin vs. Aspalathin and Other Flavonoids: Head-to-Head Quantitative Differentiation Evidence


Radical Scavenging Potency: Nothofagin vs. Aspalathin, EGCG, and Quercetin

In a head-to-head comparison using the ABTS radical cation decolorization assay, nothofagin (IC50 = 4.04 μM) exhibited slightly lower radical scavenging potency than aspalathin (IC50 = 3.33 μM), EGCG (IC50 = 3.46 μM), and quercetin (IC50 = 3.60 μM), but was still a highly effective antioxidant, being ~300-fold more potent than isovitexin (IC50 = 1224 μM) [1].

Antioxidant Free Radical Scavenging ABTS Assay

Lipid Peroxidation Inhibition: Nothofagin is Markedly Less Effective than Aspalathin

In a direct comparison using the Fe(II)-induced microsomal lipid peroxidation assay, nothofagin was drastically less effective (IC50 = 1388 μM) compared to its structural congener aspalathin (IC50 = 50.2 μM), representing a 27.6-fold difference in potency [1]. This stark contrast is attributed to the absence of the catechol group on the A-ring of nothofagin, which is critical for membrane interaction and lipid peroxidation chain-breaking activity [1].

Lipid Peroxidation Antioxidant Microsomal Assay

Hepatic Phase II Metabolism: Nothofagin Lacks Sulfate Conjugation Liability Observed with Aspalathin

Comparative in vitro hepatic biotransformation studies using Aroclor 1254-induced rat liver subcellular fractions revealed a critical metabolic difference: while aspalathin formed both glucuronide and sulfate conjugates, nothofagin generated only glucuronide metabolites, with no sulfate conjugates detected [1]. Both compounds produced one major and one minor glucuronide; however, the sites of conjugation differed, with nothofagin glucuronidated at the 4-OH (A-ring) and 6′-OH (B-ring), whereas aspalathin is conjugated at 4-OH or 3-OH on the A-ring [1].

Drug Metabolism Glucuronidation Sulfation Pharmacokinetics

In Vivo Cardiovascular Pharmacology: Nothofagin Induces Sustained Hypotension via NO/cGMP/K+ Channel Pathway

In a controlled in vivo study, acute intraduodenal administration of nothofagin (0.3, 1, and 3 mg/kg) to male Wistar rats significantly decreased systolic blood pressure and mean arterial pressure in a dose-dependent manner [1]. The hypotensive effect was maintained after 7 days of oral treatment [1]. Mechanistically, pretreatment with L-NAME (nitric oxide synthase inhibitor), methylene blue (guanylyl cyclase inhibitor), and tetraethylammonium (K+ channel blocker) prevented the hypotensive response, confirming that nothofagin acts through the nitric oxide/cGMP signaling pathway and smooth muscle K+ channel opening [1].

Cardiovascular Hypotension Nitric Oxide Potassium Channels

Nothofagin Procurement: High-Impact Research and Industrial Application Scenarios


Rooibos-Derived Antioxidant Standardization and Quality Control

As a major bioactive marker compound in green rooibos (Aspalathus linearis), nothofagin is essential for the quantitative HPLC-DAD or LC-MS/MS standardization of rooibos extracts and nutraceutical formulations. Validated analytical methods enable rapid (16-minute) quantification of nothofagin alongside aspalathin, isoorientin, and orientin, ensuring batch-to-batch consistency for commercial rooibos products [1].

Mechanistic Studies of Vascular Inflammation and Endothelial Barrier Function

Nothofagin's documented ability to downregulate NF-κB translocation via calcium influx blockade and to ameliorate septic and vascular inflammatory responses makes it a targeted tool compound for investigating endothelial hyperpermeability and leukocyte adhesion mechanisms [2]. Its distinct metabolic profile (absence of sulfate conjugation) offers experimental advantages in cell-based inflammatory models where extended compound stability is required.

In Vivo Cardiovascular Pharmacology and Hypertension Research

Nothofagin is uniquely positioned for preclinical hypertension studies based on its demonstrated in vivo hypotensive effects in Wistar rats, which are mediated through the NO/cGMP pathway and K+ channel opening [1]. This activity profile distinguishes it from other dihydrochalcones and supports its use as a lead scaffold for developing novel vasodilatory agents.

Metabolic Engineering and Synthetic Biology Platform Development

Nothofagin serves as a key product benchmark in metabolic engineering efforts aimed at de novo production of dihydrochalcones in Saccharomyces cerevisiae. Its successful biosynthesis from phloretin via combined O-glycosyltransferase and C-glycosyltransferase activities provides a proof-of-concept for microbial production of C-glycosyl flavonoids, an important alternative to low-yield natural extraction [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nothofagin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.